molecular formula C10H12BrN5O4 B1278547 2-Bromoadenosine CAS No. 146-76-9

2-Bromoadenosine

Cat. No. B1278547
CAS RN: 146-76-9
M. Wt: 346.14 g/mol
InChI Key: PGHYIISMDPKFKH-UUOKFMHZSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromoadenosine involves the use of purine nucleoside analogs. These analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis . An improved procedure for the synthesis of 2-Bromoadenosine has been developed for evaluation as a blood platelet aggregation inhibitor .


Molecular Structure Analysis

The molecular structure of 2-Bromoadenosine is characterized by a molecular formula of C10H12BrN5O4 and an average mass of 346.137 Da . It is a purine nucleoside analogue, which means it has a structure similar to that of the naturally occurring purine nucleosides.


Chemical Reactions Analysis

2-Bromoadenosine is an oxidation product of adenosine that inhibits the growth of cells by binding to purine receptors . It has been shown to have growth inhibitory effects on animal and human cell lines .

Scientific Research Applications

Application in Cyclonucleosides Research

Scientific Field

Pharmaceutical Sciences

Summary of Application

2-Bromoadenosine is used in the synthesis of cyclonucleosides, which are structural analogs of DNA and RNA. These cyclonucleosides are useful tools for investigating the biological functions and conformations of DNA, RNA, and their steric interactions with proteins .

Methods of Application

The synthesis of cyclonucleosides involves a tandem radical 1,6-hydrogen transfer (HT) and cyclization reactions of 2′-deoxy-8-bromoadenosine .

Results or Outcomes

The synthesis of cyclonucleosides has led to the development of 5′,8-C-cyclodeoxyadenosine, a well-known derivative that has been used as a biomarker in the study of oxidatively-damaged DNA related to various diseases and aging .

Application in Synthesis of 2-5-linked Oligoriboadenylates

Scientific Field

Biochemistry and Biotechnology

Summary of Application

2-Bromoadenosine is used in the synthesis of 2-5-linked oligoriboadenylates, which are analogs of 2-5A, a unique 2’,5’-linked nucleic acid synthesized from ATP in interferon-treated cells .

Methods of Application

The synthesis of 2-5-linked oligoriboadenylates involves the use of a CPG-LCA solid support and the phosphoramidite approach .

Results or Outcomes

The successful synthesis of 2-5-linked oligoriboadenylates has increased the accessibility of 8-bromo-2′,5′-oligoadenylates .

Application in Synthesis of C-Cyclonucleosides

Summary of Application

2-Bromoadenosine is used in the synthesis of C-Cyclonucleosides, which are structural analogs of DNA and RNA. These C-Cyclonucleosides are useful tools for investigating the biological functions and conformations of DNA, RNA, and their steric interactions with proteins .

Methods of Application

The synthesis of C-Cyclonucleosides involves a tandem radical 1,6-hydrogen transfer (HT) and cyclization reactions of 2′-deoxy-8-bromoadenosine .

Results or Outcomes

The synthesis of C-Cyclonucleosides has led to the development of 5′,8-C-cyclodeoxyadenosine, a well-known derivative that has been used as a biomarker in the study of oxidatively-damaged DNA related to various diseases and aging .

Application in Diverse C8-functionalization of Adenine Nucleosides

Summary of Application

2-Bromoadenosine is used in the synthesis of diverse C8-functionalized adenine nucleosides via their underexplored carboxaldehydes .

Methods of Application

The synthesis of diverse C8-functionalized adenine nucleosides involves the use of N-unprotected 8-formyladenine nucleoside derivatives, and demonstrates broad diversification at the C8 position by hydroxymethylation, azidation, CuAAC ligation, reductive amination, as well as olefination and fluoroolefination with modified Julia and a Horner-Wadsworth-Emmons reagents .

Results or Outcomes

The successful synthesis of diverse C8-functionalized adenine nucleosides has increased the accessibility of 8-bromo-2′,5′-oligoadenylates .

Future Directions

The future of 2-Bromoadenosine and similar compounds lies in their potential applications in various fields. Fluorescent chemosensors, which are compounds incorporating a binding site, a fluorophore, and a mechanism for communication between the two sites, are being developed for the detection of biologically and/or environmentally important species . The development of these chemosensors is expected to take several new directions in the near future .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHYIISMDPKFKH-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445546
Record name 2-Bromoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoadenosine

CAS RN

146-76-9
Record name 2-Bromoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
Y Kitade, M Wakana, S Terai, T Tsuboi… - Nucleosides & …, 1998 - Taylor & Francis
… Herein we describe the synthesis of 2-bromoadenosine (1)-substituted 2-5A derivatives and their interaction with human recombinant 2-5A-dependent RNase. This 2bromoadenosine @…
Number of citations: 8 www.tandfonline.com
M Huang, TL Avery, RL Blakeley… - Journal of medicinal …, 1984 - ACS Publications
… Synthesis of 9 from 6 followed the known route,7,8 and treatment of 9 with ethanolic ammonia at 100 C in a steel pressure vessel afforded an 81% yield of 2-bromoadenosine (10).9 …
Number of citations: 23 pubs.acs.org
K Hirota, Y Kitade, Y Kanbe, Y Maki - The Journal of Organic …, 1992 - ACS Publications
… When treatmentof 2-bromoadenosine (3), 8-bromoguanosine (5), and 2-amino-6-chloro-9-j8-Dribofuranosylpurine (7) with trialkylaluminums was carried out, the corresponding …
Number of citations: 93 pubs.acs.org
SA Hutchinson, SP Baker, PJ Scammells - Bioorganic & medicinal …, 2002 - Elsevier
A number of adenosine analogues substituted in the 2- and N 6 -positions were synthesized and evaluated for affinity, functional potency and intrinsic activity at the A 1 and A 2A …
Number of citations: 31 www.sciencedirect.com
MJ Muller, DM Paton - Naunyn-Schmiedeberg's Archives of Pharmacology, 1979 - Springer
… 2-Chloroadenosine, 2-bromoadenosine, 2hydroxyadenosine and 2-fluoroadenosine were all more potent than adenosine. Theophylline antagonized the action of the 2-substituted …
Number of citations: 77 link.springer.com
JA Montgomery, K Hewson - Journal of Heterocyclic Chemistry, 1964 - Wiley Online Library
John A. Montgomery, THE CHEMISTRY AND BIOLOGY OF NUCLEOSIDES OF PURINES AND RING ANALOGS, Nucleosides, Nusleotides and their Biological Applications …
Number of citations: 56 onlinelibrary.wiley.com
DK Jaiswal, H Morimoto, EL Trump… - Journal of Labelled …, 1996 - Wiley Online Library
… A procedure for high level tritium labelling at the C2-H position of adenosine Striphosphate ([2-3H]-ATP, l), based on the tritiodehalogenation reaction of 2bromoadenosine 5'-…
X Luo, M Li, K Zhan, W Yang, L Zhang… - Chemical biology & …, 2018 - Wiley Online Library
… -difluoromethylenediphosphoribose-2-bromoadenosine 8d as a … 2-bromoadenosine 9a as a foam solid (20 mg, yield: 28%) and difluoromethylenediphosphoribose-2-bromoadenosine …
Number of citations: 33 onlinelibrary.wiley.com
Y Kitade, M Wakana, T Tsuboi, C Yatome… - Bioorganic & medicinal …, 2000 - Elsevier
… In contrast, 2-bromoadenosine (br 2 A) introduction to the 2′-terminal position of the 2-5A molecule was of interest since it could force the nucleoside to adopt an anti orientation about …
Number of citations: 8 www.sciencedirect.com
P Mujumdar, SA Poulsen - Journal of Natural Products, 2015 - ACS Publications
… generated as a result demonstrated that the 2-halogen substituent in 5 is critical for the herbicidal activity observed, with the natural product 5′-O-sulfamoyl-2-bromoadenosine (6), in …
Number of citations: 64 pubs.acs.org

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